Naphthalene-1,4,5-tricarboxylic acid
Overview
Description
Naphthalene-1,4,5-tricarboxylic acid is an organic compound with the chemical formula C13H8O6 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains three carboxylic acid groups attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Naphthalene-1,4,5-tricarboxylic acid can be synthesized through various methods. One common approach involves the oxidation of naphthalene derivatives. For example, naphthalene-1,4,5,8-tetracarboxylic acid can be partially hydrolyzed to yield this compound . The reaction typically involves the use of strong oxidizing agents such as potassium permanganate or nitric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar oxidation processes but on a larger scale. The choice of oxidizing agents and reaction conditions can be optimized to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Naphthalene-1,4,5-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of naphthalene-1,4,5,8-tetracarboxylic acid.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: The carboxylic acid groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, nitric acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Thionyl chloride (for conversion to acid chlorides), amines (for amide formation).
Major Products
Oxidation: Naphthalene-1,4,5,8-tetracarboxylic acid.
Reduction: Naphthalene-1,4,5-trihydroxymethyl.
Substitution: Naphthalene-1,4,5-tricarboxamide.
Scientific Research Applications
Naphthalene-1,4,5-tricarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of naphthalene-1,4,5-tricarboxylic acid depends on its specific application. In coordination chemistry, it acts as a ligand, forming stable complexes with metal ions. The carboxylic acid groups can coordinate with metal centers, leading to the formation of coordination polymers or discrete complexes . In biological systems, it may interact with proteins or enzymes through hydrogen bonding and electrostatic interactions, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1,4,5,8-tetracarboxylic acid: Contains an additional carboxylic acid group, leading to different reactivity and applications.
Naphthalene-1,4-dicarboxylic acid: Contains fewer carboxylic acid groups, resulting in different chemical properties and uses.
Biphenyl-3,4,5-tricarboxylic acid: Similar tricarboxylic acid structure but with a biphenyl core instead of a naphthalene core.
Uniqueness
Naphthalene-1,4,5-tricarboxylic acid is unique due to its specific arrangement of carboxylic acid groups on the naphthalene ring. This arrangement imparts distinct chemical properties, making it suitable for specific applications in coordination chemistry, materials science, and biological research.
Properties
IUPAC Name |
naphthalene-1,4,5-tricarboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O6/c14-11(15)7-4-5-9(13(18)19)10-6(7)2-1-3-8(10)12(16)17/h1-5H,(H,14,15)(H,16,17)(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHQTWZKAJOZQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C(=C1)C(=O)O)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40958990 | |
Record name | Naphthalene-1,4,5-tricarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40958990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3803-20-1 | |
Record name | Naphthalene-1,4,5-tricarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40958990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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